N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Description

Structural Identity and IUPAC Nomenclature

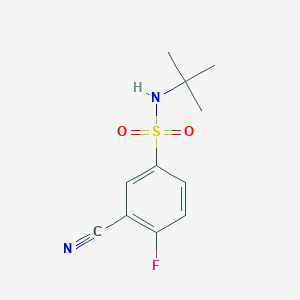

This compound follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, with its full systematic name indicating the specific arrangement of substituents on the benzene ring. The compound is identified by the Chemical Abstracts Service (CAS) registry number 1275247-89-6. The molecular structure incorporates four key functional elements: a benzene ring serving as the core scaffold, a sulfonamide group at position 1, a cyano group at position 3, and a fluorine atom at position 4.

The compound is characterized by the following molecular identifiers:

- Molecular formula: C11H13FN2O2S

- Molecular weight: 256 g/mol

- SMILES notation: CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C#N

- InChI: InChI=1S/C11H13FN2O2S/c1-11(2,3)14-17(15,16)9-4-5-10(12)8(6-9)7-13/h4-6,14H,1-3H3

- InChIKey: NJCMKVQJMGRUTH-UHFFFAOYSA-N

The structural components of this compound contribute to its distinctive physicochemical profile. The tert-butyl group (C(CH3)3) attached to the nitrogen of the sulfonamide provides steric bulk and enhances lipophilicity. The cyano group (C≡N) at position 3 introduces a strong electron-withdrawing effect, while the fluorine atom at position 4 contributes both electronic effects and potential hydrogen-bonding capabilities.

Table 1: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Flash point | 175.6±30.7°C | |

| Boiling point | 366.8±52.0°C at 760 mmHg | |

| Density | 1.3±0.1 g/cm³ | |

| Physical appearance | Solid |

Historical Context in Sulfonamide Chemistry

This compound exists within the broader historical context of sulfonamide chemistry, a field that revolutionized medicinal chemistry in the 20th century. The sulfonamide functional group (R-SO₂-NH₂) first gained prominence following Gerhard Domagk's groundbreaking discovery in 1932. Working at Bayer Laboratories of the IG Farben conglomerate in Germany, Domagk identified a red azo dye containing a sulfonamide group—later named Prontosil—that effectively protected mice against bacterial infections caused by Streptococcus pyogenes.

This discovery marked a pivotal moment in medical history. Researchers at the Pasteur Institute subsequently determined that Prontosil was metabolized in the body to release sulfanilamide, which was the active antibacterial component. This finding catalyzed the development of numerous sulfonamide derivatives, establishing what would become known as the "sulfa drugs." These compounds dramatically reduced mortality rates from previously deadly bacterial infections, including puerperal sepsis and scarlet fever.

Domagk received the Nobel Prize in Physiology or Medicine in 1939 for his discovery, though political circumstances in Germany prevented him from accepting it until after World War II. During the war, sulfa drugs significantly decreased fatality rates among wounded soldiers, further cementing their importance in medical practice.

The foundation established by these early sulfonamides paved the way for increasingly sophisticated derivatives, including fluorinated variants and compounds with additional functional groups such as cyano groups. The synthesis of N-tert-butyl derivatives of benzenesulfonamides represents a more recent development in this evolution, with methods described using tert-butanol and catalysts such as hafnium tetrachloride.

Position Within Fluorinated Benzenesulfonamide Derivatives

This compound occupies a specialized position within the landscape of fluorinated benzenesulfonamide derivatives. The strategic placement of functional groups distinguishes this compound from simpler fluorinated sulfonamides and contributes to its unique chemical profile.

Fluorinated benzenesulfonamides have gained significant attention in chemical research due to the distinctive properties fluorine substitution imparts to these molecules. Research on variously fluorinated benzenesulfonamides has demonstrated that the position of fluorination significantly impacts binding modes, affinities, and overall molecular behavior. A detailed study on the binding of fluorinated benzenesulfonamides to human Carbonic Anhydrase II revealed that meta fluorination (3-position) can be particularly advantageous for both overall affinity and association/dissociation kinetics.

The specific arrangement in this compound, with fluorine at position 4 and a cyano group at position 3, creates an electronic environment distinct from other fluorinated benzenesulfonamides such as N-tert-butyl-4-fluorobenzenesulfonamide (which lacks the cyano group) or 3-cyano-4-fluorobenzenesulfonamide (which lacks the N-tert-butyl group). This configuration influences the electron density distribution across the molecule, potentially affecting its reactivity patterns.

Table 2: Comparison of Related Fluorinated Benzenesulfonamide Derivatives

| Compound | Molecular Formula | CAS Number | Key Structural Differences |

|---|---|---|---|

| This compound | C11H13FN2O2S | 1275247-89-6 | Contains tert-butyl, cyano, and fluoro groups |

| 3-Cyano-4-fluorobenzenesulfonamide | C7H5FN2O2S | MFCD16705414 | Lacks tert-butyl group on sulfonamide nitrogen |

| N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | Not specified in sources | Lacks cyano group at position 3 |

| 3-amino-N-tert-butyl-4-fluorobenzene-1-sulfonamide | C10H15FN2O2S | 1017432-10-8 | Has amino group instead of cyano at position 3 |

The synthesis of this compound likely builds upon established methods for producing N-tert-butyl benzenesulfonamides. A patent describes the synthesis of N-tert-butyl benzenesulfonamide using benzenesulfonamide, tert-butanol, and hafnium tetrachloride as a catalyst in N-methylpyrrolidone solvent at 150°C. The reaction proceeds with high yields (>95%) and produces a product with high purity (>98%).

The specific positioning of the cyano and fluoro groups on the benzene ring in this compound represents a specialized modification within the broader evolution of sulfonamide chemistry. Such targeted structural adjustments reflect the continuing refinement of these compounds for specific applications in chemical research and development.

Properties

IUPAC Name |

N-tert-butyl-3-cyano-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2S/c1-11(2,3)14-17(15,16)9-4-5-10(12)8(6-9)7-13/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCMKVQJMGRUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Parameters in Tert-Butylation of Benzene Sulfonamide

| Parameter | Details |

|---|---|

| Starting Material | Benzene sulfonamide |

| Tert-butyl Source | tert-Butyl acrylate, propionate, or alcohol |

| Catalyst | Hafnium tetrachloride (preferred), Zirconium tetrachloride |

| Catalyst Loading | 1–10% (optimal ~3%) |

| Solvent | N-Methylpyrrolidone (preferred), toluene, xylene |

| Reaction Temperature | 150 °C |

| Reaction Monitoring | HPLC (methanol-water 70:30, 254 nm) |

| Yield | >95.5% |

| Purity | >98% (HPLC) |

Integrated Synthetic Route Considerations

Combining the above insights, a plausible preparation route for this compound involves:

Synthesis of 3-cyano-4-fluorobenzenesulfonamide: Starting from 3-amino-4-fluorobenzene derivatives, sulfonation and cyano group introduction via halogenation and subsequent substitution.

N-tert-Butylation: Using the optimized catalytic method with hafnium tetrachloride in NMP at reflux to introduce the tert-butyl group on the sulfonamide nitrogen.

Purification: Filtration to remove insolubles, vacuum desolventization, and HPLC analysis to confirm purity and yield.

Summary of Research Findings

The tert-butylation step is critical and benefits from catalysts such as hafnium tetrachloride, which provide high yields and purity under relatively mild industrial conditions.

The presence of electron-withdrawing groups (cyano, fluorine) influences reactivity and requires careful control of reaction conditions.

Advanced fluorinating agents like NFBB enable selective fluorination, which can be adapted for synthesizing fluorinated sulfonamide intermediates.

Analytical techniques, especially HPLC, are essential for monitoring reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer progression. Research indicates that modifications to the sulfonamide group can enhance its efficacy against various cancer cell lines, making it a candidate for further development in cancer therapies.

Inhibition of Enzymatic Activity

The compound has been shown to inhibit certain enzymes critical for tumor growth. For example, its ability to bind to the active sites of enzymes involved in metabolic pathways associated with cancer has been documented. This inhibition can lead to reduced proliferation of cancer cells, providing a basis for its use as a therapeutic agent.

Bioorthogonal Chemistry

Fluorination Reactions

this compound has been utilized in bioorthogonal reactions, particularly in the fluorination of biomolecules. Its reactivity allows for selective labeling of biological targets, facilitating imaging and tracking within living organisms. This application is crucial for developing new diagnostic tools and therapeutic strategies.

Material Science

Synthesis of Functional Polymers

The compound serves as a building block in the synthesis of functional polymers with tailored properties. By incorporating this compound into polymer matrices, researchers can create materials with enhanced thermal stability and chemical resistance, suitable for various industrial applications.

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Direct Fluorination | Fluorination using NFBB as a reagent | 90% |

| Polymerization | Incorporation into polymer matrices | Variable |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Bioorthogonal Applications

In another investigation, researchers utilized this compound for the selective labeling of proteins in live cells. The compound's ability to undergo bioorthogonal reactions allowed for real-time imaging of cellular processes, showcasing its utility in biomedical research.

Mechanism of Action

The mechanism by which N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide is unique due to its specific combination of functional groups. Similar compounds include:

N-tert-butyl-3-cyano-4-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of fluorine.

N-tert-butyl-3-cyano-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

N-tert-butyl-3-cyano-4-bromobenzene-1-sulfonamide: Similar structure but with a bromine atom instead of fluorine.

These compounds differ in their electronic and steric properties, which can affect their reactivity and applications.

Biological Activity

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, sulfonamides generally act by inhibiting specific enzymes or receptors, modulating biochemical pathways critical for cellular functions. For instance, they may interact with carbonic anhydrase and other enzyme systems involved in metabolic processes .

1. Inhibition Studies

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), showing significant selectivity at concentrations around 30 μM . This inhibition could be relevant for managing inflammatory responses.

- Behavioral Effects : In vivo studies have shown that related sulfonamide derivatives can modulate dopaminergic activity, impacting behavioral sensitization in animal models exposed to nicotine. These findings suggest potential applications in treating addiction or neuropsychiatric disorders .

2. Antitumor Activity

- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The specific IC50 values and comparative efficacy against standard treatments need further elucidation through detailed assays.

Comparative Studies

To contextualize the biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Tert-butyl, cyano, fluorine | Enzyme inhibition (FAAH, AC) | TBD |

| 4-Fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide | Sulfamoyl group | Behavioral modulation in nicotine sensitization | TBD |

| Cinnamic Acid Derivatives | Electron-withdrawing groups | Antitumor activity | 0.045 - 2.35 |

Case Studies

Several case studies highlight the therapeutic potential of sulfonamides:

- Behavioral Sensitization : A study on the effects of 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide demonstrated its ability to attenuate nicotine-induced behavioral sensitization in mice, indicating a role in addiction therapy .

- Anticancer Efficacy : Investigations into related compounds have shown promising anticancer properties, with certain derivatives exhibiting significant cytotoxicity against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide, and how are intermediates characterized?

- Methodology : A common approach involves sulfonylation of the tert-butylamine precursor using arylsulfonyl chlorides under anhydrous conditions. For example, reactions in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base facilitate sulfonamide bond formation . Key intermediates are purified via column chromatography on silica gel, and structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and thin-layer chromatography (TLC) for Rf value validation .

- Critical Parameters : Anhydrous solvents, stoichiometric control of arylsulfonyl chloride, and inert atmospheres (e.g., argon) minimize hydrolysis and side reactions .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Analytical Workflow :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies impurities (<2% acceptable for most studies) .

- Structural Confirmation : ¹H NMR (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 1.2–1.4 ppm for tert-butyl groups) and ¹³C NMR (e.g., ~120 ppm for cyano carbons) are standard. Mass spectrometry (MS) verifies molecular weight .

- Case Study : In structurally analogous sulfonamides, discrepancies in NMR signals (e.g., unexpected splitting) are resolved by deuteration or 2D NMR (COSY, HSQC) to assign stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like hydrolyzed sulfonyl chlorides or tert-butyl deprotection?

- Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) reduce sulfonyl chloride hydrolysis .

- Protecting Groups : tert-Butyl carbamates are stable under basic conditions but susceptible to trifluoroacetic acid (TFA) cleavage, necessitating pH monitoring .

- Catalytic Additives : Use of KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems .

- Data-Driven Adjustments : TLC tracking identifies byproducts early; iterative adjustments to solvent polarity (e.g., hexane/ethyl acetate gradients) enhance purification .

Q. How do electron-withdrawing substituents (e.g., cyano, fluoro) influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Mechanistic Insights :

- Electrophilic Aromatic Substitution (EAS) : The meta-cyano and para-fluoro groups deactivate the benzene ring, directing further substitutions to specific positions. Fluorine’s inductive effect enhances sulfonamide acidity (pKa ~8–10), impacting solubility and hydrogen-bonding interactions .

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids. Steric hindrance from the tert-butyl group may slow coupling rates, necessitating elevated temperatures (80–100°C) .

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?

- Contradiction Analysis Framework :

Validate Computational Models : Re-optimize DFT parameters (e.g., B3LYP/6-31G*) to account for solvent effects or conformational flexibility .

Experimental Replication : Re-run NMR under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃) to confirm peak assignments .

Iterative Refinement : Adjust computational input geometries using crystallographic data (if available) from analogs like tert-butyl carbamates .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during long-term storage or under experimental conditions (e.g., light, moisture)?

- Stability Protocols :

- Storage : Amber glass vials at –20°C under inert gas (N₂ or Ar) prevent photodegradation and oxidation .

- Handling : Use anhydrous solvents (e.g., molecular sieves in DMF) and gloveboxes for moisture-sensitive reactions .

Q. How can researchers design SAR studies to explore the biological activity of analogs (e.g., replacing fluorine with other halogens)?

- SAR Workflow :

Analog Synthesis : Replace fluorine with Cl/Br via halogen exchange (e.g., Balz-Schiemann reaction) or introduce electron-donating groups (e.g., methoxy) .

Activity Profiling : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) with IC₅₀ determination via fluorometric methods .

Data Correlation : Use QSAR models to link substituent electronegativity (Hammett σ values) to bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.